Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the indole core: This can be achieved by reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Introduction of the cyclopentaneamido group: This step involves the reaction of the indole derivative with a cyclopentanone derivative under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral properties.
Properties
Molecular Formula |
C23H23ClN2O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-21(27)20-19(17-7-3-4-8-18(17)25-20)26-22(28)23(13-5-6-14-23)15-9-11-16(24)12-10-15/h3-4,7-12,25H,2,5-6,13-14H2,1H3,(H,26,28) |
InChI Key |
OPPVHTYALVNPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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